Zegruvirimat vs. Bevirimat (First-Generation MI): Differential Activity Against Gag Polymorphism A364V in Replication-Competent Assays
First-generation maturation inhibitor bevirimat is essentially inactive against viruses harboring the A364V Gag polymorphism, a key resistance-associated mutation that emerged in prior MI clinical development. In contrast, Zegruvirimat (VH-937) retains substantial antiviral activity against replication-competent A364V mutant virus with an EC50 of 5.0 nM and a maximum percent inhibition (MPI) of 95% in multiple-cycle replication assays [1]. This represents a critical differentiation point for studies requiring activity against polymorphic viral populations.
| Evidence Dimension | Antiviral potency (EC50) against A364V Gag polymorphism mutant virus |
|---|---|
| Target Compound Data | EC50 = 5.0 nM; MPI = 95% (replication-competent virus, multiple-cycle assay) |
| Comparator Or Baseline | Bevirimat (PA-457): Inactive/insufficient activity against A364V-containing viruses (prior MI class limitation) |
| Quantified Difference | Zegruvirimat maintains low nanomolar potency (5.0 nM EC50) and high MPI (95%) where first-generation MIs fail completely due to A364V polymorphism. |
| Conditions | Replication-competent A364V mutant virus in multiple-cycle inhibition assay; CROI 2024 reported preclinical data |
Why This Matters
This differential activity against the A364V polymorphism directly informs procurement decisions for studies investigating MI resistance mechanisms or screening compound libraries against polymorphic viral populations—bevirimat would yield false-negative results in such assays.
- [1] McAuliffe B, Falk P, Dicker I, et al. The Preclinical Profile of Maturation Inhibitor VH3739937. CROI 2024 Abstract eBook; p. 179. View Source
